Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-6-amine: A Technical Guide for Researchers
Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-6-amine: A Technical Guide for Researchers
This guide provides an in-depth, technical framework for the structural elucidation of 3,7-Dimethylbenzofuran-6-amine, a substituted benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2] The precise determination of their molecular structure is a critical prerequisite for understanding their chemical reactivity, biological function, and for the development of novel therapeutics.[3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a logical and experimentally validated workflow for comprehensive structural analysis.
Introduction to 3,7-Dimethylbenzofuran-6-amine
Substituted benzofurans, such as 3,7-Dimethylbenzofuran-6-amine, are of considerable interest due to their presence in numerous biologically active molecules.[5][6] The core benzofuran scaffold, a fusion of a benzene and a furan ring, can be functionalized at various positions, leading to a diverse array of chemical entities with distinct properties.[5] The title compound features two methyl groups and an amine group attached to this core, necessitating a multi-faceted analytical approach for unambiguous structure confirmation.
Strategic Workflow for Structure Elucidation
Caption: A logical workflow for the structure elucidation of 3,7-Dimethylbenzofuran-6-amine.
Part 1: Foundational Spectroscopic Analysis
Mass Spectrometry (MS): Determining the Molecular Blueprint
Rationale: Mass spectrometry is the first-line technique to ascertain the molecular weight and elemental composition of a compound. For 3,7-Dimethylbenzofuran-6-amine (C₁₀H₁₃NO), the "nitrogen rule" is a key principle, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended for accurate mass measurement.[8][9]
-
Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: The high-resolution mass spectrum will provide the exact mass of the [M+H]⁺ ion. This experimental value can be compared to the theoretical exact mass of C₁₀H₁₄NO⁺ to confirm the elemental formula.
| Parameter | Expected Value for C₁₀H₁₃NO |
| Nominal Molecular Weight | 163 g/mol [10] |
| Theoretical Exact Mass of [M+H]⁺ | 164.1070 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Rationale: IR spectroscopy is invaluable for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11][12] For 3,7-Dimethylbenzofuran-6-amine, we expect to see absorptions corresponding to the amine N-H bonds, aromatic C-H bonds, and the C-N bond.[7]
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples, is commonly used.[13]
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| N-H Stretch (Primary Amine) | 3500-3300 (two bands) | Characteristic of the -NH₂ group.[11] |
| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Corresponds to the methyl groups. |
| NH₂ Scissoring | 1650-1550 | Confirms the primary amine functionality.[7] |
| Aromatic C=C Stretch | 1600-1450 | Vibrations within the benzofuran ring system. |
| C-N Stretch (Aromatic) | 1350-1200 | Indicates the bond between the amine and the aromatic ring.[7] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions of the conjugated benzofuran system.[14][15] The position and intensity of absorption maxima (λ_max) are characteristic of the chromophore.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.
Expected Absorption Maxima: Benzofuran and its derivatives typically exhibit two main absorption bands.[16][17] The presence of the amine and methyl substituents will influence the exact position of these bands due to their electronic effects on the aromatic system.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[18]
1D NMR: ¹H and ¹³C Spectra
Rationale:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[19]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their electronic environment.[20]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~7.2-7.8 | ~145-155 | Furan ring proton, typically a singlet or small doublet. |
| H4, H5 | ~6.5-7.5 | ~110-130 | Aromatic protons, splitting pattern depends on substitution. |
| -NH₂ | ~3.5-5.0 (broad) | - | Amine protons, chemical shift is concentration and solvent dependent.[19] |
| 3-CH₃ | ~2.0-2.5 | ~10-20 | Methyl group on the furan ring. |
| 7-CH₃ | ~2.0-2.5 | ~10-20 | Methyl group on the benzene ring. |
| C2 | - | ~145-155 | Furan ring carbon. |
| C3 | - | ~115-125 | Furan ring carbon bearing a methyl group. |
| C3a | - | ~150-160 | Bridgehead carbon. |
| C4, C5 | - | ~110-130 | Aromatic carbons. |
| C6 | - | ~135-145 | Aromatic carbon with amine substituent. |
| C7 | - | ~120-130 | Aromatic carbon with methyl substituent. |
| C7a | - | ~150-160 | Bridgehead carbon. |
| 3-CH₃ | - | ~10-20 | Methyl carbon. |
| 7-CH₃ | - | ~10-20 | Methyl carbon. |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[21]
2D NMR: Establishing Connectivity
Rationale: 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms within the molecule.[22][23]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[24]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[23][24]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the molecular framework.[23][24]
Data Interpretation and Connectivity Mapping: By analyzing the cross-peaks in these 2D spectra, the complete bonding network can be established.
Caption: Key expected HMBC correlations for 3,7-Dimethylbenzofuran-6-amine.
By systematically analyzing the correlations, for instance, the protons of the 3-methyl group showing correlations to C2, C3, and the bridgehead carbon C3a, the position of this methyl group is confirmed. Similarly, correlations from the 7-methyl protons to C6, C7, and C7a will establish its location. The connectivity of the aromatic protons and the position of the amine group can be deduced in a like manner.
Conclusion
The structural elucidation of 3,7-Dimethylbenzofuran-6-amine is a systematic process that integrates data from multiple spectroscopic techniques. High-resolution mass spectrometry confirms the molecular formula, while IR and UV-Vis spectroscopy provide initial evidence for the key functional groups and the conjugated system. The definitive structure, however, is pieced together through a detailed analysis of 1D and 2D NMR spectra. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, leading to the confirmed structure of 3,7-Dimethylbenzofuran-6-amine. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for any further investigation into the compound's chemical and biological properties.
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